N,N',N''-triacetylchitotriose is a synthetic oligosaccharide derived from chitin, a biopolymer found in the exoskeletons of crustaceans and the cell walls of fungi. This compound consists of three N-acetylglucosamine units, each acetylated at the amino group, making it a triacetylated derivative of chitotriose. Its primary use lies in biochemical assays, particularly as a substrate for chitinase enzymes, which hydrolyze glycosidic bonds in chitin and its derivatives.
N,N',N''-triacetylchitotriose is synthesized from chitin or chitosan through chemical acetylation processes. Chitin is typically obtained from crustacean shells, while chitosan is derived from deacetylated chitin. The compound can also be produced using enzymatic methods that utilize specific enzymes to facilitate the acetylation process.
N,N',N''-triacetylchitotriose belongs to the class of oligosaccharides and is categorized under glycosides due to its glycosidic linkages. It is also classified as a substrate for glycoside hydrolases, particularly chitinases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in chitin and its derivatives.
The synthesis of N,N',N''-triacetylchitotriose can be achieved through both chemical and enzymatic methods:
The reaction conditions for chemical synthesis typically require controlled temperatures and pH levels to optimize yield and purity. For enzymatic synthesis, factors such as enzyme concentration, substrate concentration, temperature, and reaction time are critical for achieving desired outcomes.
N,N',N''-triacetylchitotriose has a linear structure composed of three N-acetylglucosamine units linked by β(1→4) glycosidic bonds. The molecular formula is C12H21N3O12, and its molecular weight is approximately 351.31 g/mol.
N,N',N''-triacetylchitotriose primarily undergoes hydrolysis reactions catalyzed by chitinase enzymes. The hydrolysis process cleaves the glycosidic bonds, resulting in the release of N-acetylglucosamine units and 4-nitrophenol when used as a substrate with chromogenic modifications .
The mechanism by which N,N',N''-triacetylchitotriose interacts with chitinase involves substrate binding followed by cleavage of the glycosidic bond. The enzyme's active site facilitates this interaction, leading to the formation of products that include free N-acetylglucosamine units and chromogenic markers like 4-nitrophenol.
Relevant analyses such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are used to confirm structural integrity and purity .
N,N',N''-triacetylchitotriose has several scientific applications:
N,N',N''-Triacetylchitotriose (TriNAG₃) is a defined chitin-derived oligosaccharide with the molecular formula C₂₄H₄₁N₃O₁₆ and a molecular weight of 627.6 g/mol. Its systematic IUPAC name is O-[2-Acetamido-2-deoxy-β-D-glucopyranosyl-(1→4)]-O-[2-acetamido-2-deoxy-β-D-glucopyranosyl-(1→4)]-2-acetamido-2-deoxy-D-glucopyranose, reflecting its trisaccharide structure of three β(1→4)-linked N-acetyl-D-glucosamine (GlcNAc) units [8] [9]. This naming convention precisely describes the glycosidic linkages, anomeric configurations (β), and substituents (N-acetyl groups). The compound is cataloged under multiple identifiers, including PubChem CID 123774, CHEBI:143141, and CAS 38864-21-0, underscoring its biochemical significance [1] [8]. The terminal reducing end and two internal GlcNAc moieties create a polarized structure critical for molecular recognition.
X-ray crystallography of protein complexes reveals that TriNAG₃ adopts a rigid, twisted boat conformation when bound to carbohydrate-recognition domains. In the complex with Moritella marina chitinase, the trisaccharide spans the enzyme’s catalytic groove, with the sugar rings positioned to maximize hydrogen bonding and van der Waals contacts [6]. The β(1→4) glycosidic linkages enforce a conserved dihedral angle (Φ/Ψ ≈ −60°/−120°) between sugar units, resulting in a characteristic V-shaped topology. Key stereochemical features include:
Table 1: Crystallographic Parameters of TriNAG₃ Complexes
Protein Partner | Resolution (Å) | Glycosidic Torsion Angles (Φ/Ψ) | Key Interactions |
---|---|---|---|
Moritella marina Chitinase | 1.8 | −58°/−119° (GlcNAc1–GlcNAc2) | H-bonds with D142, E144; CH/π with W246 |
Wheat Germ Agglutinin (B) | 2.0 | −62°/−115° (GlcNAc2–GlcNAc3) | Stacking with W43; H-bonds with S62 |
Nuclear Magnetic Resonance (NMR) studies, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), demonstrate that TriNAG₃ exhibits greater conformational flexibility in solution than observed in crystal structures. When free in aqueous solution, the trisaccharide samples multiple rotameric states around glycosidic bonds, evidenced by:
Upon binding lectins (e.g., wheat germ agglutinin B-domain or pseudohevein), conformational entropy decreases sharply, with the ligand adopting a single, protein-complementary topology. NMR titrations reveal two distinct binding modes in pseudohevein complexes:
Table 2: NMR-Derived Parameters for TriNAG₃ in Solution and Bound States
State | NOE Constraints | Backbone RMSD (Å) | ΔH (kJ/mol) | TΔS (kJ/mol) |
---|---|---|---|---|
Free (aqueous) | 15–20 per residue | 1.8–2.5 | - | - |
Bound to WGA-B | 327 protein-ligand | 1.05 (backbone) | −48.2 | −14.9 |
Bound to Pseudohevein | 342 protein-ligand | 1.14 (backbone) | −52.7 | −16.3 |
TriNAG₃’s bioactivity and structural features diverge significantly from shorter/longer chitin oligomers and deacetylated analogs:
Table 3: Comparative Structural and Functional Properties of Chitin Oligosaccharides
Oligosaccharide | DP | Key Structural Features | Affinity for WGA (Kd) | Enzymatic Production Yield |
---|---|---|---|---|
N-Acetylglucosamine | 1 | Monomeric unit; equatorial acetamido | >10⁻² M | Chemical synthesis: >90% |
Chitobiose | 2 | β(1→4) linkage; reducing end | 10⁻³ M | Chitobiase digestion: 60–80% |
TriNAG₃ | 3 | V-shaped topology; two glycosidic bonds | 10⁻⁵ M | Endochitinase: 35–75% |
Chitotetraose | 4 | Extended helix; three glycosidic bonds | 10⁻⁶ M | Low (<20%); requires purification |
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